molecular formula C11H14F2N2O4 B2899257 Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1946816-94-9

Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2899257
CAS No.: 1946816-94-9
M. Wt: 276.24
InChI Key: OXTFBKFSBZCYJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the difluoroethyl group, and the esterification of the carboxylic acids to form the diethyl esters. The exact methods and reagents used would depend on many factors, including the desired yield, cost, and environmental impact .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrazole ring, the electronegative fluorine atoms in the difluoroethyl group, and the polar ester groups. These features could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the ester groups could be hydrolyzed to form carboxylic acids. The difluoroethyl group could potentially undergo reactions involving the carbon-fluorine bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester groups and the electronegative fluorine atoms could affect the compound’s solubility, boiling point, and melting point .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

Properties

IUPAC Name

diethyl 1-(2,2-difluoroethyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O4/c1-3-18-10(16)7-5-8(11(17)19-4-2)15(14-7)6-9(12)13/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTFBKFSBZCYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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